Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-phenyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate
Uniqueness
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring. This substitution can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Biological Activity
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a pyrazole ring, which is a well-known pharmacophore in medicinal chemistry. The synthesis of this compound typically involves the reaction of propyl-substituted hydrazine with appropriate propenoic acid derivatives. Various synthetic methods have been developed to enhance yield and purity, including microwave-assisted synthesis and catalysis using transition metals .
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to the pyrazole moiety. The following sections summarize its key pharmacological effects:
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have shown up to 85% inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound has shown activity against various bacterial strains, including E. coli and S. aureus. This activity is often linked to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives, including this compound:
- Antitumor Efficacy : A study involving a series of pyrazole derivatives indicated that those with propyl substitutions exhibited enhanced cytotoxicity against human cancer cell lines. This compound was among the compounds tested, showing promising results in inhibiting cell growth .
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .
- Antimicrobial Activity : A comparative study demonstrated that this compound had significant antimicrobial effects against both gram-positive and gram-negative bacteria, outperforming some conventional antibiotics in specific assays .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(1-propylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-12-8-9(7-11-12)4-5-10(13)14-2/h7-8H,3,6H2,1-2H3 |
InChI Key |
DCQZTXBEZMJJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C#CC(=O)OC |
Origin of Product |
United States |
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